molecular formula C26H30N2O3S B2995981 1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine CAS No. 433695-26-2

1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine

Cat. No.: B2995981
CAS No.: 433695-26-2
M. Wt: 450.6
InChI Key: DMZRBEYZLCWAIK-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a 4-methoxy-2,5-dimethylbenzenesulfonyl group, making it a molecule of interest due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the diphenylmethyl group through a nucleophilic substitution reaction. The final step involves the sulfonylation of the piperazine derivative with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group may yield 4-formyl-2,5-dimethylbenzenesulfonyl derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    1-(Diphenylmethyl)piperazine: Lacks the sulfonyl and methoxy groups, making it less versatile in certain reactions.

    4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazine: Lacks the diphenylmethyl group, affecting its biological activity and chemical properties.

Uniqueness: 1-(Diphenylmethyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is unique due to its combined structural features, which confer specific reactivity and potential biological activities not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-benzhydryl-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-20-19-25(21(2)18-24(20)31-3)32(29,30)28-16-14-27(15-17-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZRBEYZLCWAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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